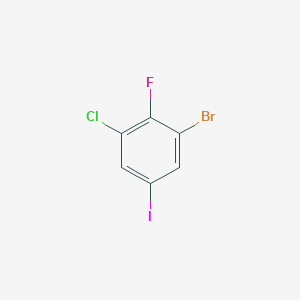
1-Bromo-3-chloro-2-fluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-Bromo-3-chloro-2-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, where 1-bromo-3-chloro-5-iodobenzene is reacted with arylboronic acids under specific conditions to introduce the fluorine atom . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Bromo-3-chloro-2-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, reduction with lithium aluminum hydride can lead to the removal of halogen atoms.
Coupling Reactions: The Suzuki cross-coupling reaction is a notable example where the compound reacts with arylboronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, coupling reactions typically yield biaryl compounds, while substitution reactions can result in the exchange of halogen atoms .
Scientific Research Applications
1-Bromo-3-chloro-2-fluoro-5-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-2-fluoro-5-iodobenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to yield the substituted benzene ring . The presence of multiple halogens influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
1-Bromo-3-chloro-2-fluoro-5-iodobenzene can be compared with other halogenated benzene derivatives, such as:
- 1-Bromo-2-chloro-3-fluoro-4-iodobenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
- 1-Bromo-3-chloro-5-fluoro-2-iodobenzene
These compounds share similar structural features but differ in the positions and types of halogen atoms attached to the benzene ring . The unique combination of halogens in this compound imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H2BrClFI |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
1-bromo-3-chloro-2-fluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrClFI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H |
InChI Key |
GOYBZTARGKIDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



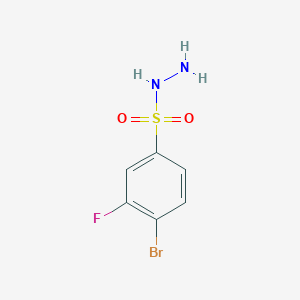
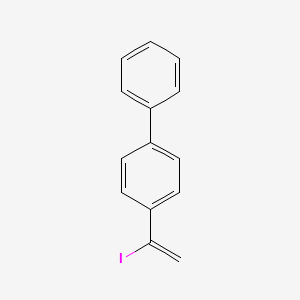
![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
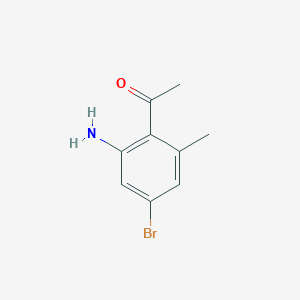
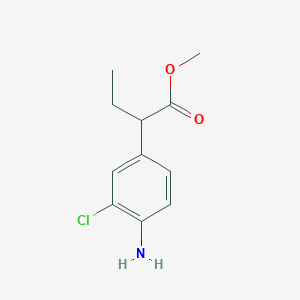
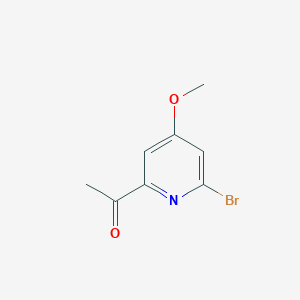
![8-Fluoro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662016.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-7-carboxylic acid](/img/structure/B13662017.png)
![1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
![6-Methylbenzo[d]isothiazole](/img/structure/B13662024.png)
![(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B13662031.png)
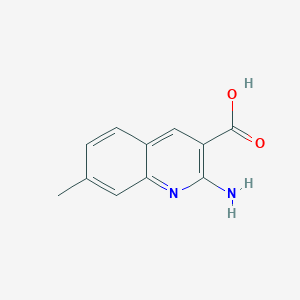
![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13662050.png)
